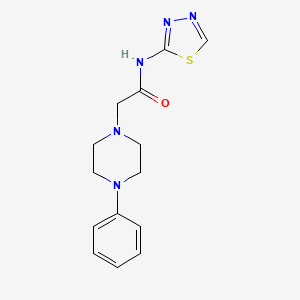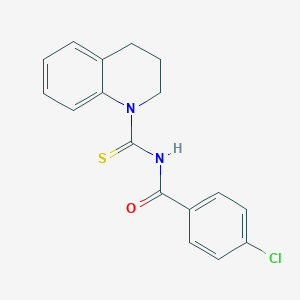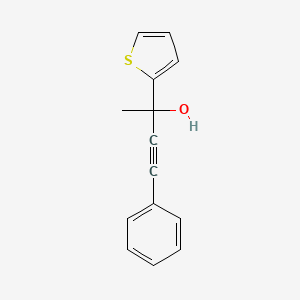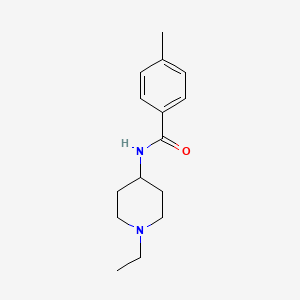
2-(4-phenyl-1-piperazinyl)-N-1,3,4-thiadiazol-2-ylacetamide
Übersicht
Beschreibung
2-(4-phenyl-1-piperazinyl)-N-1,3,4-thiadiazol-2-ylacetamide, commonly known as TPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPA belongs to the class of thiadiazole derivatives and has shown promising results in various studies related to neuroscience, cancer, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of TPA is not fully understood. However, it is believed to modulate the activity of various neurotransmitters in the brain, including serotonin and dopamine. TPA has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
TPA has been shown to have various biochemical and physiological effects in animal models. In neuroscience, TPA has been reported to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to decrease the levels of stress hormones such as cortisol. In cancer research, TPA has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TPA in lab experiments is its high purity and good yield. This makes it easier to obtain TPA in its pure form and use it in various experiments. However, one of the limitations of using TPA is its relatively high cost compared to other chemical compounds.
Zukünftige Richtungen
There are several future directions for research on TPA. In neuroscience, further studies are needed to understand the exact mechanism of action of TPA and its potential use in the treatment of anxiety and depression. In cancer research, more studies are needed to investigate the efficacy of TPA as an anticancer agent and its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the potential use of TPA in the treatment of infectious diseases such as tuberculosis and malaria.
In conclusion, TPA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is reliable and yields TPA in high purity. TPA has shown promising results in various studies related to neuroscience, cancer, and infectious diseases. However, further research is needed to fully understand the mechanism of action of TPA and its potential use in medicine.
Wissenschaftliche Forschungsanwendungen
TPA has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, TPA has been shown to have anxiolytic and antidepressant effects in animal models. It has also been reported to improve memory and cognitive function in mice. In cancer research, TPA has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. Additionally, TPA has been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-13(16-14-17-15-11-21-14)10-18-6-8-19(9-7-18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOJZAGDMGKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701245.png)



![N-(4-isopropylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4701288.png)
![5-[(2-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B4701294.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4701297.png)
![5-(5-ethyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4701299.png)
![3-amino-9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4701312.png)
![4,5-dimethyl-2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4701314.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4701318.png)

![3-[4-(diethylamino)phenyl]-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4701341.png)
